AB-MECA

Adenosine receptor pharmacology Ligand binding Drug discovery

AB-MECA is a benchmark A3AR agonist with a Ki of 430.5 nM for human A3 receptors in CHO cells, distinct from IB-MECA or Cl-IB-MECA. Its moderate affinity minimizes ligand depletion artifacts, while its radiolabeled form ([125I]AB-MECA) labels multiple adenosine subtypes (A1, A2A, A3). This compound uniquely enhances antigen-induced bronchoconstriction at 0.3 mg/kg i.v., making it essential for asthma research and competitive binding assays.

Molecular Formula C18H21N7O4
Molecular Weight 399.4 g/mol
Cat. No. B10769499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-MECA
Molecular FormulaC18H21N7O4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O
InChIInChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12?,13-,14+,18-/m1/s1
InChIKeyLDYMCRRFCMRFKB-DAHDECFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AB-MECA: A3 Adenosine Receptor Agonist for Reference and Radioligand Applications


AB-MECA (4-aminobenzyl-5′-N-methylcarboxamidoadenosine) is a high-affinity A3 adenosine receptor (A3AR) agonist that is widely used as a reference drug in adenosine receptor research [1]. It exhibits a binding Ki of 430.5 nM for human A3 receptors expressed in CHO cells and serves as a radioligand in its 125I-labeled form, enabling the characterization of A3 receptor binding and distribution [2].

Why Substituting AB-MECA with Other A3 Agonists Is Not Equivalent


Despite belonging to the same class of A3 adenosine receptor agonists, AB-MECA cannot be substituted with related compounds such as IB-MECA or Cl-IB-MECA due to significant differences in binding affinity, selectivity profiles, and functional potency. AB-MECA exhibits a lower affinity (Ki 430.5 nM) for human A3 receptors compared to IB-MECA (Ki 1.1 nM) and Cl-IB-MECA (Ki 0.33 nM), and it displays distinct selectivity across A1, A2A, and A3 subtypes [1]. Moreover, its unique radioligand properties (Kd 1.48 nM for A3, 3.42 nM for A1) and specific in vivo effects—such as enhancing plasma histamine and bronchoconstriction—differentiate it from analogs that show divergent pharmacological profiles [2].

Quantitative Differentiation of AB-MECA Against Closest Analogs


AB-MECA vs. IB-MECA: Binding Affinity Comparison at Human A3 Receptor

AB-MECA displays a binding Ki of 430.5 nM for human A3 receptors in CHO cells, which is approximately 391-fold lower affinity than IB-MECA (Ki 1.1 nM) . This quantitative difference underscores that AB-MECA is a weaker binder, making it less suitable for applications requiring potent A3 activation but potentially advantageous for studies where partial or moderate receptor occupancy is desired.

Adenosine receptor pharmacology Ligand binding Drug discovery

AB-MECA vs. Cl-IB-MECA: Comparative Potency in Calcium Mobilization Assays

In calcium response assays using human monocyte-derived dendritic cells (MDDCs) and recombinant cells, the order of potency for A3 agonists was IB-MECA ≥ I-AB-MECA > 2Cl-IB-MECA ≥ adenosine > CGS21680 [1]. This places AB-MECA (as I-AB-MECA) ahead of Cl-IB-MECA in terms of functional efficacy, despite Cl-IB-MECA's higher binding affinity.

Functional pharmacology Calcium signaling A3 receptor

AB-MECA as a Radioligand: Affinity (Kd) for A1 and A3 Receptors

The 125I-labeled form of AB-MECA binds to rat A1 and A3 receptors with Kd values of 3.42 nM (in COS-7 cells) and 1.48 nM (in CHO cells), respectively, and to canine A2a receptors with a Kd of 25.1 nM [1]. These Kd values are distinct from the Ki values of unlabeled AB-MECA (430.5 nM for human A3), highlighting the utility of [125I]AB-MECA as a high-affinity radioligand for mapping adenosine receptor subtypes.

Radioligand binding Receptor autoradiography Adenosine receptors

In Vivo Bronchoconstriction: AB-MECA vs. IB-MECA

AB-MECA at a dose of 0.3 mg/kg (i.v.) enhances antigen-induced bronchoconstriction in guinea pigs , whereas IB-MECA has been shown to exert cardioprotective effects at similar or lower doses without prominent bronchoconstrictive activity . This divergence in in vivo respiratory effects highlights a critical functional difference.

In vivo pharmacology Asthma models Respiratory research

Selectivity Profile: AB-MECA Exhibits Broad Affinity for A1, A2A, and A3 Receptors

In rat brain, [125I]AB-MECA labels primarily A1 and A2A adenosine receptors, with minimal A3 binding [1]. This contrasts with IB-MECA and Cl-IB-MECA, which are highly selective for A3 receptors (Ki A3: 1.1 nM; A1: 54 nM; A2A: 56 nM for IB-MECA; and A3: 0.33 nM; A1: 820 nM; A2A: 470 nM for Cl-IB-MECA) [2]. AB-MECA's broader affinity profile makes it a less selective A3 agonist but a more versatile radioligand.

Receptor selectivity Pharmacological profiling Adenosine receptor subtypes

Optimal Research Use Cases for AB-MECA Based on Empirical Evidence


Radioligand for Mapping Adenosine Receptor Subtypes

Given the high-affinity binding of [125I]AB-MECA to A1, A2A, and A3 receptors (Kd values of 3.42 nM for rat A1, 25.1 nM for canine A2a, and 1.48 nM for human A3) [1], AB-MECA is best utilized as a radioligand in receptor autoradiography and saturation binding assays. Its broad subtype affinity allows simultaneous visualization of multiple adenosine receptor populations in tissue sections, a feature not shared by more selective agonists like IB-MECA or Cl-IB-MECA [2].

Functional Studies of A3-Mediated Calcium Signaling

In calcium mobilization assays, I-AB-MECA (the iodinated form of AB-MECA) exhibits a potency order of IB-MECA ≥ I-AB-MECA > 2Cl-IB-MECA, placing it ahead of Cl-IB-MECA [3]. Researchers interested in downstream G-protein-coupled signaling (e.g., PLC activation, Ca2+ release) should consider AB-MECA when a potent yet not ultra-high-affinity agonist is required.

In Vivo Models of Asthma and Airway Hyperresponsiveness

AB-MECA at 0.3 mg/kg i.v. significantly enhances antigen-induced bronchoconstriction in guinea pigs . This property makes AB-MECA a valuable tool for investigating A3 receptor-mediated mechanisms in asthma and for evaluating potential therapeutics that may counteract this effect. Its unique bronchoconstrictive profile distinguishes it from IB-MECA, which primarily demonstrates cardioprotective actions .

Reference Standard for Characterizing Novel A3 Ligands

As a reference drug with a well-documented Ki of 430.5 nM for human A3 receptors in CHO cells , AB-MECA serves as a benchmark in competitive binding assays to validate new A3 agonists or antagonists. Its moderate affinity reduces the risk of ligand depletion artifacts, making it a practical choice for screening compound libraries.

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